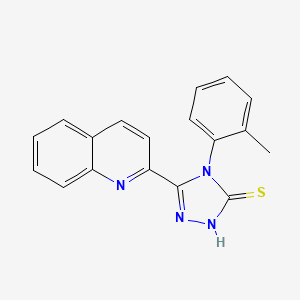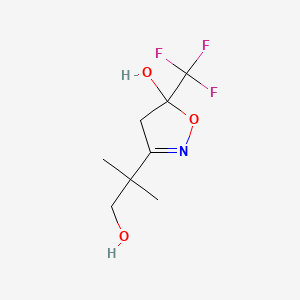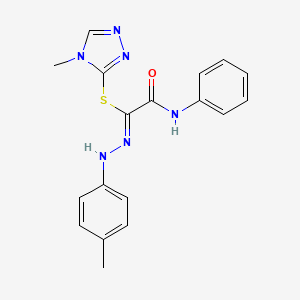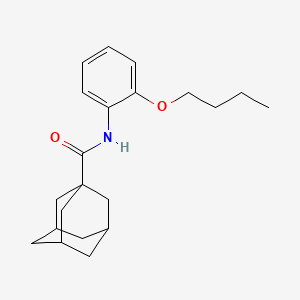
4-(2-methylphenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-methylphenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a quinoline moiety, and a methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylphenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide under basic conditions to form a dithiocarbazate intermediate. This intermediate is then cyclized with an appropriate aldehyde or ketone to form the triazole ring.
Introduction of the Quinoline Moiety: The quinoline moiety can be introduced through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones or aldehydes in the presence of acidic or basic catalysts.
Coupling of the Methylphenyl Group: The final step involves coupling the methylphenyl group to the triazole-quinoline intermediate using a suitable coupling reagent, such as a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-methylphenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts and solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Applications De Recherche Scientifique
4-(2-methylphenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent. It is being studied for its ability to inhibit specific enzymes and pathways involved in disease progression.
Materials Science: The compound is being explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a probe to study various biological processes and interactions at the molecular level.
Industrial Applications: The compound is being investigated for its potential use in the synthesis of other valuable chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-methylphenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes, receptors, and proteins involved in various biological processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis.
Pathways Involved: The compound can modulate signaling pathways, such as the MAPK/ERK pathway, leading to altered cellular responses. It may also induce apoptosis in cancer cells by activating specific apoptotic pathways.
Comparaison Avec Des Composés Similaires
4-(2-methylphenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-(2-methylphenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-one and 4-(2-methylphenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-sulfone share structural similarities.
Uniqueness: The presence of the thione group in this compound imparts unique chemical and biological properties, such as enhanced reactivity and specific interactions with biological targets.
Propriétés
Numéro CAS |
448189-01-3 |
|---|---|
Formule moléculaire |
C18H14N4S |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
4-(2-methylphenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H14N4S/c1-12-6-2-5-9-16(12)22-17(20-21-18(22)23)15-11-10-13-7-3-4-8-14(13)19-15/h2-11H,1H3,(H,21,23) |
Clé InChI |
MOXHKAYPCUIFIO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2C(=NNC2=S)C3=NC4=CC=CC=C4C=C3 |
Solubilité |
15 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,1,3-benzoxadiazol-5-ylmethyl)sulfanyl]-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B15005687.png)
![1-(4-fluorophenyl)-7-(3-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15005690.png)
![(3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B15005708.png)
![(5E)-5-(4-chlorobenzylidene)-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B15005710.png)
![3-amino-6-phenyl-N-(2-phenylethyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15005718.png)
![2-(4-Bromophenyl)-2-oxoethyl 1-[(5-bromo-2-furyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B15005724.png)
![4H-Isoxazolo[4,3-c]pyridin-5-ol, 3-amino-4,4,6,6-tetramethyl-6,7-dihydro-](/img/structure/B15005739.png)


![Benzo[1,3]dioxol-5-yl-[6-(3,4-dimethoxy-phenyl)-4-methyl-[1,5,2]dioxazinan-2-yl]-methanone](/img/structure/B15005756.png)

![6-(3,4-dichlorophenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B15005773.png)

![1-(Adamantan-1-YL)-4-[(4-chloronaphthalen-1-YL)sulfonyl]piperazine](/img/structure/B15005792.png)
